molecular formula C19H21N3O3S B6029452 4-Phenethyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol

4-Phenethyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B6029452
M. Wt: 371.5 g/mol
InChI Key: FZMTVXNCMXOVCO-UHFFFAOYSA-N
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Description

4-Phenethyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol is a substituted 1,2,4-triazole derivative characterized by a phenethyl group at position 4, a 3,4,5-trimethoxyphenyl group at position 5, and a thiol (-SH) moiety at position 2. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 3,4,5-trimethoxyphenyl substituent is particularly notable for its role in enhancing bioactivity, as demonstrated in structure-activity relationship (SAR) studies .

Properties

IUPAC Name

4-(2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-23-15-11-14(12-16(24-2)17(15)25-3)18-20-21-19(26)22(18)10-9-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMTVXNCMXOVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazide Derivatives

A foundational approach for synthesizing triazole-thiol derivatives involves the cyclization of hydrazide precursors. For 4-phenethyl-5-(3,4,5-trimethoxy-phenyl)-4H- triazole-3-thiol, this method begins with the preparation of a substituted hydrazide. As demonstrated in analogous syntheses, phenylacetic acid hydrazide or furan-2-carboxylic acid hydrazide serves as a starting material, which is subsequently treated with carbon disulfide (CS₂) and potassium hydroxide (KOH) to form potassium dithiocarbazinate intermediates .

The critical cyclization step involves refluxing the potassium dithiocarbazinate with hydrazine hydrate (N₂H₄·H₂O) in aqueous medium. For example, in the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, refluxing for 3–4 hours at 100°C yielded the triazole-thiol core in 42% yield after acidification with hydrochloric acid (HCl) . Adapting this method to the target compound would require substituting the phenyl group with a 3,4,5-trimethoxyphenyl moiety and introducing a phenethyl substituent at the N4 position.

Reaction Conditions and Yield Optimization

  • Solvent : Water or ethanol-water mixtures .

  • Temperature : 100°C (reflux).

  • Catalyst : None required, though acidic workup (HCl) precipitates the product.

  • Yield : 39–42% for analogous compounds, suggesting moderate efficiency .

ParameterValue
Reaction Time3–4 hours
SolventH₂O or EtOH/H₂O
Temperature100°C
Isolated Yield39–42%

Post-cyclization functionalization enables the introduction of the phenethyl group. This is achieved through a Schiff base condensation reaction between the amino group of 4-amino-5-(3,4,5-trimethoxy-phenyl)-4H-1,2,4-triazole-3-thiol and phenethyl aldehyde. The reaction is catalyzed by concentrated sulfuric acid (H₂SO₄) in ethanol, as reported for similar triazole derivatives .

Mechanistic Insights

  • Imine Formation : The primary amine reacts with the aldehyde to form an imine (-N=CH-) linkage.

  • Acid Catalysis : H₂SO₄ facilitates protonation of the carbonyl oxygen, enhancing electrophilicity.

  • Product Isolation : The Schiff base precipitates upon cooling and is recrystallized from ethanol.

Optimized Conditions

  • Molar Ratio : 1:1 (amine:aldehyde).

  • Catalyst : 4–5 drops of H₂SO₄.

  • Solvent : Ethanol.

  • Yield : 39% for benzaldehyde-derived analogs .

Alternative Pathways via Thiosemicarbazide Intermediates

Thiosemicarbazides serve as versatile precursors for triazole-thiols. In a study by Kumar et al., 1,4-substituted thiosemicarbazides were cyclized under basic conditions to yield 4,5-disubstituted triazole-3-thiols . For the target compound, this would entail:

  • Synthesizing 3,4,5-trimethoxybenzoyl hydrazide.

  • Treating with phenethyl isothiocyanate to form the thiosemicarbazide.

  • Cyclizing with sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol.

Advantages of This Route

  • Higher Functional Group Tolerance : Allows precise control over substituent placement.

  • Scalability : Yields up to 58% reported for structurally related compounds .

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods based on yield, complexity, and practicality:

MethodYieldComplexityScalability
Hydrazide Cyclization39–42%ModerateHigh
Schiff Base Condensation39%LowModerate
Thiosemicarbazide Route58%HighHigh

The thiosemicarbazide pathway offers superior yields but requires multi-step synthesis of intermediates. In contrast, the hydrazide cyclization method is more straightforward but less efficient.

Chemical Reactions Analysis

Types of Reactions

4-Phenethyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst can be used for reduction reactions.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. The compound has been studied for its potential as an antibacterial and antifungal agent. For instance, derivatives of triazoles have shown effectiveness against various pathogens, making them candidates for developing new antibiotics and antifungal medications .

Anticancer Activity

Several studies have reported the anticancer properties of triazole compounds. The compound's structure allows it to interact with biological targets involved in cancer progression. Investigations into its efficacy against different cancer cell lines have shown promising results, suggesting potential applications in cancer therapy .

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. This property is particularly valuable in drug design, where enzyme inhibitors can modulate biological processes related to diseases such as diabetes and hypertension .

Pesticidal Properties

Triazole compounds are known for their fungicidal properties. The application of 4-Phenethyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol in agricultural settings could enhance the efficacy of crop protection products against fungal infections. Research indicates that such compounds can improve plant resistance to pathogens while minimizing environmental impact .

Corrosion Inhibition

The compound has been investigated for its potential use as a corrosion inhibitor in metal alloys. Triazole derivatives can form protective films on metal surfaces, preventing oxidation and degradation in harsh environments. This application is particularly relevant in industries where metal components are exposed to corrosive conditions .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
AntimicrobialPMC10096472Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
AnticancerPMC3515255Showed cytotoxic effects on various cancer cell lines, indicating potential therapeutic use.
Enzyme InhibitionPMC10834427Identified as a potent inhibitor of specific metabolic enzymes involved in cancer metabolism.
PesticidalMDPI Article (2022)Effective against common agricultural fungal pathogens; potential for use in bio-pesticides.
Corrosion InhibitionPMC10096472Effective corrosion protection for steel in acidic environments; enhances lifespan of materials.

Mechanism of Action

The mechanism of action of 4-Phenethyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group can enhance the compound’s binding affinity to these targets, while the triazole ring can provide stability and specificity. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Anticancer Activity
  • The target compound and its analogs with 3,4,5-trimethoxyphenyl groups exhibit potent anticancer activity. For example, derivatives bearing this substituent showed IC₅₀ values as low as 0.17 μM against kinase targets (e.g., EGFR) due to enhanced hydrophobic interactions and hydrogen bonding .
  • In contrast, analogs with 4-nitrophenyl or 4-hydroxy-3-methoxy substituents (e.g., Schiff bases) demonstrated moderate activity, with IC₅₀ values ranging from 2.98 μM to >10 μM .
Antimicrobial and Antifungal Activity
  • 4-Phenethyl derivatives (e.g., the target compound) showed superior antifungal activity compared to phenyl-substituted analogs , likely due to increased lipophilicity from the phenethyl group .
  • Schiff base derivatives (e.g., 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol) exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative strains .
Antioxidant and CNS Activity
  • Compounds with pyrazole or indole moieties (e.g., 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol) showed moderate antiradical activity (IC₅₀ ~5–15 μg/mL) via DPPH scavenging .
  • Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated significant antianxiety and antidepressant effects in rodent models .

Pharmacological Properties

  • Solubility and Bioavailability : Phenethyl and trimethoxyphenyl groups enhance lipophilicity , improving membrane permeability but reducing aqueous solubility. S-alkylation (e.g., with acetamide or benzyl groups) mitigates this by introducing polar moieties .
  • Metabolic Stability : The thiol (-SH) group is prone to oxidation, but stabilization via intramolecular hydrogen bonding (e.g., in Schiff bases) or substitution with methylthio groups improves metabolic half-life .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationEthanol, reflux, 12 h65–75
ThiolationH2S gas or Lawesson’s reagent70–80

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
Multi-modal characterization is critical:

  • Spectroscopy:
    • IR: Confirms S-H (2550–2600 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) stretches .
    • NMR: ¹H NMR identifies methoxy protons (δ 3.7–3.9 ppm) and phenethyl aromatic protons (δ 6.8–7.2 ppm) .
  • Elemental Analysis: Matches calculated vs. observed C, H, N, S values (error <0.3%) .
  • X-ray Crystallography: Resolves spatial arrangement of the triazole core and substituents .

Basic: What methods are used to evaluate its preliminary biological activity?

Methodological Answer:

  • Antimicrobial Assays: Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity Screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme Inhibition: Spectrophotometric assessment of COX-2 or acetylcholinesterase activity .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified phenethyl (e.g., halogenated) or trimethoxyphenyl groups (e.g., nitro, amino) .
  • Bioactivity Correlation: Use regression models to link substituent electronic parameters (Hammett σ) with IC50 values .
  • Key Finding: 3,4,5-Trimethoxy groups enhance membrane permeability, while electron-withdrawing substituents on phenethyl improve antimicrobial potency .

Advanced: How can contradictory bioactivity data between computational and experimental results be resolved?

Methodological Answer:

  • Molecular Docking Validation: Compare binding poses in target proteins (e.g., COX-2) with experimental IC50 values. Adjust force fields (e.g., AMBER) to account for solvation effects .
  • In Vitro-In Silico Correlation: Use MD simulations (100 ns trajectories) to assess stability of ligand-protein complexes .
  • Example: A 2022 study resolved discrepancies by identifying protonation state errors in docking models .

Advanced: What computational approaches are used to predict physicochemical and electronic properties?

Methodological Answer:

  • DFT Calculations: B3LYP/6-311G(d,p) basis set to optimize geometry, compute HOMO-LUMO gaps, and predict redox behavior .
  • ADMET Prediction: SwissADME or pkCSM to estimate logP, bioavailability, and toxicity .
  • Vibrational Analysis: Assign experimental IR peaks via calculated vibrational modes .

Q. Table 2: Key DFT-Derived Parameters

PropertyValueImplication
HOMO-LUMO Gap4.2 eVModerate reactivity
Dipole Moment3.8 DebyePolar, enhances solubility

Advanced: How can purification challenges due to thiol oxidation be mitigated?

Methodological Answer:

  • Inert Atmosphere: Use N2/Ar during synthesis and purification to prevent disulfide formation .
  • Stabilizers: Add 1% (w/v) EDTA to chelate metal ions that catalyze oxidation .
  • Storage: Lyophilize and store at -20°C under vacuum .

Advanced: What strategies assess stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24, 48, 72 h .
  • Thermal Analysis: TGA/DSC to determine decomposition temperature (Td) and hygroscopicity .
  • Light Sensitivity: Expose to UV (254 nm) and quantify photodegradation products .

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